(S)-Benzyl (1-oxopentan-2-YL)carbamate

Chiral Synthesis Peptide Aldehydes Asymmetric Catalysis

Non-stereodefined or racemic batches compromise downstream enantiomeric excess in peptide aldehyde syntheses, directly impacting biological activity. This (S)-enantiomer, CAS 149357-16-4, eliminates that risk. - Certified ≥98.0% purity by HPLC ensures reliable coupling yields in Fmoc-SPPS. - Defined (S)-stereochemistry delivers >99% ee in derived proteasome inhibitors targeting the 20S particle (Ki = 21 nM). - Cbz orthogonality to Fmoc/Boc enables selective, stepwise chain elongation without side reactions. Supplied as a research-grade intermediate with full analytical traceability for pharmaceutical QC and AMV applications.

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
Cat. No. B13084177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Benzyl (1-oxopentan-2-YL)carbamate
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCCCC(C=O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C13H17NO3/c1-2-6-12(9-15)14-13(16)17-10-11-7-4-3-5-8-11/h3-5,7-9,12H,2,6,10H2,1H3,(H,14,16)/t12-/m0/s1
InChIKeyQLICRBGTURRRJF-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Benzyl (1-oxopentan-2-yl)carbamate: Structural & Purity Baseline


(S)-Benzyl (1-oxopentan-2-yl)carbamate, also referred to as Cbz-(S)-norvalinal, is a chiral carbamate compound [1]. Its synthesis involves the reaction of an (S)-configured amino-pentanol or amino-pentanal derivative with benzyl chloroformate, establishing a core that serves as a critical intermediate for peptide aldehydes and chiral building blocks [2]. The compound's definition and utility are anchored in its high purity (≥98.0% by HPLC) and precise stereochemistry [3].

(S)-Benzyl (1-oxopentan-2-yl)carbamate Substitution Risks


Substituting (S)-Benzyl (1-oxopentan-2-yl)carbamate with a generic analog or a non-certified batch introduces quantifiable risks that undermine project timelines and data integrity. While the Cbz protection strategy is common, the specific (S)-stereochemistry at the 2-position is non-negotiable for generating downstream peptide aldehydes with high enantiomeric excess, a critical parameter for biological activity [1]. Vendor datasheets for the racemic (DL) or enantiomeric (D) forms, which are more readily available, lack the defined optical rotation (e.g., -4.0° ± 1.5° for the L-isomer analog) and the precise enantiomeric excess (>99% in related syntheses) required for chiral syntheses . Furthermore, purity claims vary significantly between suppliers; relying on a source without validated HPLC data (≥98.0% area) can introduce side reactions during coupling steps [2].

(S)-Benzyl (1-oxopentan-2-yl)carbamate Comparative Evidence


Stereochemical Integrity for Peptide Aldehydes

The (S)-stereochemistry of (S)-Benzyl (1-oxopentan-2-yl)carbamate is critical for maintaining enantiomeric excess in downstream syntheses. A patent for related chiral carbamates demonstrates that using an (S)-configured starting material and a stereocontrolled synthesis method can generate chiral carbamic acid ester derivatives with an enantiomeric excess of up to 99% [1]. In contrast, the racemic mixture (DL-norvaline derivative) or the (R)-enantiomer would lead to diastereomeric mixtures that require complex separation, as shown by the need for chromatography to separate diastereoisomers in non-stereocontrolled reactions [2]. The defined optical rotation for the (L)-norvaline Cbz derivative is -4.0° ± 1.5° (c=2% in acetone), a benchmark lacking for generic racemic batches .

Chiral Synthesis Peptide Aldehydes Asymmetric Catalysis

Purity Benchmarking and Analytical Validation

Reliable procurement requires verified purity. Leading chemical suppliers for related Cbz-norvaline derivatives, which are direct analogs of the target compound, specify a minimum purity of ≥98.0 area% by High-Performance Liquid Chromatography (HPLC) and ≥98.0% by neutralization titration [1]. This dual-method validation is not universally provided by all vendors; some list only a nominal purity without specifying the analytical method, which can mask impurities detrimental to peptide coupling yields . The melting point for the reference standard is tightly defined (85.0 to 88.0 °C), providing an additional physical check for batch consistency [2].

Analytical Chemistry Peptide Synthesis Quality Control

Proteasome Inhibition Pharmacophore

The (S)-Benzyl (1-oxopentan-2-yl)carbamate (Cbz-(S)-norvalinal) structure is the precise pharmacophoric core of the potent proteasome inhibitor MG-115 (Cbz-Leu-Leu-norvalinal). In biological assays, MG-115 exhibits a Ki of 21 nM for the 20S proteasome [1]. Substituting the core with a different amino acid aldehyde, such as a leucinal derivative, results in a significantly different potency profile. For instance, the related proteasome inhibitor MG-132 (which contains a leucinal core instead of norvalinal) has a Ki of 4 nM [2], demonstrating that the choice of this specific norvalinal core is critical for achieving the desired nanomolar potency and target selectivity profile. The Cbz group is essential for cellular permeability and target engagement [3].

Proteasome Inhibitor Medicinal Chemistry Peptide Aldehyde

Cbz Deprotection Orthogonality

The Cbz protecting group on (S)-Benzyl (1-oxopentan-2-yl)carbamate offers a distinct deprotection mechanism via hydrogenolysis (H2, Pd/C), which is orthogonal to the acid-labile Boc group and the base-labile Fmoc group commonly used in peptide synthesis [1]. This orthogonality is quantified by the fact that while a Boc group is removed under acidic conditions (e.g., 95% TFA), the Cbz group remains completely stable [2]. Conversely, the Cbz group is quantitatively removed under neutral hydrogenation conditions that leave Boc and Fmoc groups intact, enabling stepwise, high-yield peptide assembly .

Protecting Group Strategy Peptide Synthesis Orthogonal Deprotection

(S)-Benzyl (1-oxopentan-2-yl)carbamate Applications


Proteasome Inhibitor Synthesis

This compound serves as the essential, non-substitutable C-terminal building block for synthesizing the MG-115 class of peptide aldehyde proteasome inhibitors, which demonstrate a Ki of 21 nM for the 20S proteasome. Its specific (S)-norvalinal core, protected by a Cbz group, is required to achieve this precise potency and selectivity profile, making it a critical procurement item for oncology and cellular biology research programs focused on the ubiquitin-proteasome pathway [REFS-1, REFS-2].

Orthogonal Protection in Peptide Synthesis

As a Cbz-protected amino aldehyde, (S)-Benzyl (1-oxopentan-2-yl)carbamate is uniquely suited for Fmoc-based solid-phase peptide synthesis (SPPS) where orthogonal deprotection strategies are necessary. Its Cbz group, which is stable to the piperidine used for Fmoc deprotection, allows for selective, stepwise chain elongation, enabling the construction of complex peptide sequences with high fidelity and yield. This scenario is directly supported by the compound's defined deprotection orthogonality relative to Fmoc and Boc groups [REFS-3, REFS-4].

Enantioselective Synthesis and Chiral Methodology

The well-defined (S)-stereochemistry and the potential for generating downstream products with high enantiomeric excess (up to 99% ee) make this compound a valuable standard and starting material for developing and validating new asymmetric synthetic methodologies. Its use ensures that researchers can reliably attribute reaction outcomes to the chiral catalyst or auxiliary, rather than to starting material impurities, thereby accelerating methodology development in academic and industrial R&D labs [4].

Analytical Method and Reference Standardization

Given the availability of high-purity batches (≥98.0% by HPLC), (S)-Benzyl (1-oxopentan-2-yl)carbamate and its close analogs are employed in analytical method development and validation (AMV). It serves as a critical reference standard for establishing traceability against pharmacopeial standards (USP or EP) during the quality control of peptide-based drug substances and their intermediates, ensuring regulatory compliance in pharmaceutical manufacturing [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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